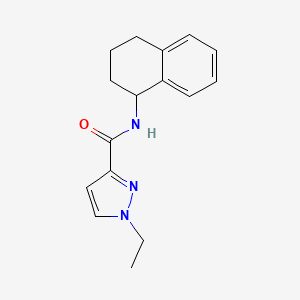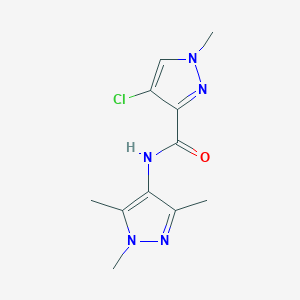![molecular formula C22H20BrClN2O3 B10898595 (2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10898595.png)
(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-{3-ブロモ-4-[(4-クロロベンジル)オキシ]フェニル}-2-シアノ-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミドは、その独特な構造成分によって特徴付けられる複雑な有機化合物です。この化合物は、臭素化フェニル環、クロロベンジルエーテル結合、シアノ基、およびテトラヒドロフラン部分を含んでいます。
2. 製法
合成経路と反応条件: (2E)-3-{3-ブロモ-4-[(4-クロロベンジル)オキシ]フェニル}-2-シアノ-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには、以下が含まれます。
エーテル形成: 4-クロロベンジルアルコールと臭素化フェニル化合物を反応させてエーテル結合を形成します。通常、ジメチルホルムアミド(DMF)などの溶媒中で炭酸カリウムなどの塩基を使用します。
シアノ基の導入: 通常、極性非プロトン性溶媒中でシアン化ナトリウムなどの求核試薬を用いて、求核置換反応によってシアノ基を導入します。
アミド形成: 最後の段階では、シアノ化合物をテトラヒドロフラン-2-イルメチルアミンと結合させます。この場合、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング試薬を使用するなど、アミド結合形成を促進する条件が必要です。
工業生産方法: この化合物の工業生産は、高収率と高純度を確保するために、上記の合成段階を最適化することが必要になります。これには、反応条件とスケーラビリティをより適切に制御するための連続フローリアクターの使用、および再結晶やクロマトグラフィーなどの精製技術が含まれます。
反応の種類:
酸化: この化合物は、特にフェニル環またはテトラヒドロフラン部分で、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、シアノ基をアミンに変換することができます。
置換: フェニル環上の臭素原子は、適切な条件下で様々な求核試薬(例:アミン、チオール)と置換することができます。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: アミドへの還元後に、アジド置換のためにDMF中のアジ化ナトリウム。
主な生成物:
酸化: フェノールまたはキノン誘導体の形成。
還元: 第一アミンへの変換。
置換: 置換されたフェニル誘導体の形成。
化学:
触媒作用: この化合物は、遷移金属触媒においてリガンドとして機能し、様々な有機変換を促進することができます。
材料科学: その構造成分は、特定の電子特性を持つ新規ポリマーや材料の合成のための候補となります。
生物学と医学:
創薬: この化合物の独特な構造は、生物活性を持つ可能性があり、特定の酵素や受容体を標的とした創薬における潜在的なリード化合物となります。
生化学研究: シアノ基やアミド官能基を含む生化学経路を研究するためのプローブとして使用できます。
産業:
農業: 農薬の前駆体としての潜在的な使用。
製薬: 複雑な医薬品剤の合成における中間体。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. One common approach includes:
Ether Formation: The reaction of 4-chlorobenzyl alcohol with the brominated phenyl compound to form the ether linkage, often using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Cyano Group Introduction: The addition of a cyano group through a nucleophilic substitution reaction, typically using sodium cyanide in a polar aprotic solvent.
Amide Formation: The final step involves coupling the cyano compound with tetrahydrofuran-2-ylmethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the tetrahydrofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution, followed by reduction to amine.
Major Products:
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its structural components make it a candidate for the synthesis of novel polymers or materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s unique structure may exhibit biological activity, making it a potential lead compound in drug discovery for targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways involving cyano or amide functionalities.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical agents.
作用機序
(2E)-3-{3-ブロモ-4-[(4-クロロベンジル)オキシ]フェニル}-2-シアノ-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミドがその効果を発揮するメカニズムは、分子標的との相互作用によって異なります。シアノ基は求電子剤として作用し、生体分子中の求核部位と反応する可能性があります。アミド結合は、タンパク質や酵素への結合を促進し、その活性を阻害したり、機能を変化させたりする可能性があります。臭素化フェニル環は、タンパク質中の芳香族残基とのπ-π相互作用に参加し、結合親和性を高めることができます。
類似化合物:
(2E)-3-{3-ブロモ-4-[(4-メチルベンジル)オキシ]フェニル}-2-シアノ-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミド: 塩素原子ではなくメチル基を持つ類似の構造。
(2E)-3-{3-ブロモ-4-[(4-フルオロベンジル)オキシ]フェニル}-2-シアノ-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミド: 塩素ではなくフッ素置換。
独自性: (2E)-3-{3-ブロモ-4-[(4-クロロベンジル)オキシ]フェニル}-2-シアノ-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミド中の塩素原子は、その電子特性と反応性に大きな影響を与える可能性があり、類似体とは異なる特徴となっています。この塩素原子は、化合物のハロゲン結合への参加能力を高め、生物系での結合親和性を高める可能性があります。
この詳細な概要は、合成、反応、用途、および類似化合物との比較を含む、(2E)-3-{3-ブロモ-4-[(4-クロロベンジル)オキシ]フェニル}-2-シアノ-N-(テトラヒドロフラン-2-イルメチル)プロプ-2-エンアミドの包括的な理解を提供します。
類似化合物との比較
(2E)-3-{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: Similar structure but with a methyl group instead of a chlorine atom.
(2E)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: Fluorine substitution instead of chlorine.
Uniqueness: The presence of the chlorine atom in (2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide can significantly influence its electronic properties and reactivity, making it distinct from its analogs. This chlorine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C22H20BrClN2O3 |
|---|---|
分子量 |
475.8 g/mol |
IUPAC名 |
(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C22H20BrClN2O3/c23-20-11-16(5-8-21(20)29-14-15-3-6-18(24)7-4-15)10-17(12-25)22(27)26-13-19-2-1-9-28-19/h3-8,10-11,19H,1-2,9,13-14H2,(H,26,27)/b17-10+ |
InChIキー |
RLIKORMCIUSBMZ-LICLKQGHSA-N |
異性体SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)/C#N |
正規SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzotriazol-1-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10898513.png)

![4-cyano-2-fluoro-N'-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}benzohydrazide](/img/structure/B10898533.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B10898537.png)
![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B10898538.png)
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B10898544.png)
![4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid](/img/structure/B10898550.png)

![3-[(4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B10898572.png)
![methyl 3-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B10898576.png)
![Dimethyl 5-{[(2-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10898580.png)
![N'-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide](/img/structure/B10898587.png)
![(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10898596.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10898610.png)
